Coumarin 314T: A Comprehensive Technical Guide
Coumarin 314T: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coumarin 314T, a fluorescent dye with significant applications in scientific research. This document consolidates key data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for professionals in the field.
Core Compound Properties
Coumarin 314T is a synthetic organic dye belonging to the coumarin family, known for its robust fluorescent properties. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 113869-06-0 | [1] |
| Molecular Formula | C₂₂H₂₇NO₄ | [2] |
| Molecular Weight | 369.46 g/mol | [3][4] |
| Appearance | White crystalline solid | |
| Melting Point | 125-127 °C | [1] |
| Boiling Point | 521.5 °C at 760 mmHg |
Photophysical Characteristics
The utility of Coumarin 314T as a fluorescent probe and laser dye is rooted in its distinct photophysical properties. Key spectral data are presented in the following table.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 437 nm | Ethanol | [5] |
| Emission Maximum (λem) | 476 nm | Ethanol | [5] |
| Molar Extinction Coefficient | 46,800 cm⁻¹M⁻¹ at 436 nm | Ethanol | [5] |
| Fluorescence Quantum Yield (Φf) | 0.68 | Ethanol | [5] |
Experimental Protocols
This section outlines generalized experimental methodologies relevant to the use of Coumarin 314T. These protocols are intended as a starting point and may require optimization for specific experimental contexts.
General Synthesis of Coumarin Derivatives via Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a conical flask, cool concentrated sulfuric acid in an ice bath to below 5°C.
-
Prepare a solution of resorcinol in ethyl acetoacetate.
-
Add the resorcinol solution dropwise to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.
Fluorescence Spectroscopy
The following is a generalized protocol for measuring the fluorescence spectrum of Coumarin 314T.[5]
Materials:
-
Coumarin 314T
-
Ethanol (spectroscopic grade)
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of Coumarin 314T in ethanol. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Transfer the solution to a 1 cm pathlength quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to 380 nm.
-
Set the excitation and emission monochromator slit widths (e.g., 1 mm, corresponding to a spectral bandwidth of 4.25 nm).
-
Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 seconds).
-
Acquire the emission spectrum over the desired wavelength range (e.g., 400 nm to 650 nm).
-
Subtract the dark counts and correct the spectrum for the wavelength-dependent sensitivity of the instrument.
Biological Relevance and Signaling Pathways
While specific signaling pathways directly modulated by Coumarin 314T are not extensively documented, the broader class of coumarin derivatives has been shown to interact with various cellular signaling cascades, making them a subject of interest in drug development.
Coumarins have been reported to exhibit anticancer activity through the inhibition of pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] They can also induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[7]
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are generalized and should be adapted and validated for specific laboratory conditions and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis of Coumarins | PPT [slideshare.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | Coumarin 314 [photochemcad.com]
